4-chloro-N-pentylbenzamide
CAS No.: 2447-86-1
Cat. No.: VC8366504
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2447-86-1 |
|---|---|
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 4-chloro-N-pentylbenzamide |
| Standard InChI | InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15) |
| Standard InChI Key | SQANIZFUOIJTRI-UHFFFAOYSA-N |
| SMILES | CCCCCNC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCCCCNC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecular structure of 4-chloro-N-pentylbenzamide consists of a benzamide backbone (C₆H₅CONH-) modified with a chlorine atom at the fourth position of the benzene ring and a pentyl chain (-C₅H₁₁) bonded to the amide nitrogen. The IUPAC name is derived from this substitution pattern, ensuring unambiguous identification .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 4-chloro-N-pentylbenzamide |
| Canonical SMILES | ClC1=CC=C(C=C1)C(=O)NCCCCC |
| Topological Polar Surface Area | 29.1 Ų |
The chlorine atom enhances electrophilic reactivity, while the pentyl group introduces lipophilicity, influencing solubility and biological membrane permeability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-chlorobenzoyl chloride with pentylamine in the presence of a base such as triethylamine:
Reaction conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF)
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Temperature: 0–25°C (room temperature)
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Table 2: Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 4–6 hours |
| Key Byproduct | N,N-dipentyl-4-chlorobenzamide |
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Reactions: Precise temperature control to prevent decomposition.
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Solvent Recovery: Economical recycling of dichloromethane.
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Byproduct Management: Minimizing dialkylation via stoichiometric control of pentylamine .
Physicochemical Properties
Physical Characteristics
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Melting Point: Estimated 98–102°C (based on N-alkylbenzamide analogs).
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Solubility:
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Polar Solvents: 12 mg/mL in ethanol; 8 mg/mL in acetone.
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Nonpolar Solvents: 3 mg/mL in hexane.
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Chemical Reactivity
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., hydroxide, amines), while the amide group participates in:
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Hydrolysis: Under acidic or basic conditions to yield 4-chlorobenzoic acid and pentylamine.
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Reduction: With LiAlH₄ to form 4-chlorobenzylamine derivatives .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Hydrazone Derivatives: For anticancer agent development.
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Polymer Stabilizers: Enhancing thermal stability in plastics .
Agrochemical Uses
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Herbicidal Activity: Chlorinated benzamides inhibit acetolactate synthase (ALS) in weeds.
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Synergistic Formulations: Combined with glyphosate for enhanced efficacy .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pentyl chain length.
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Cocrystal Engineering: Improving solubility via coformers like succinic acid.
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In Vivo Toxicology: Chronic exposure studies in rodent models.
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